Sulfine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40100-16-1 |
|---|---|
Molecular Formula |
CH2OS |
Molecular Weight |
62.09 g/mol |
IUPAC Name |
sulfinylmethane |
InChI |
InChI=1S/CH2OS/c1-3-2/h1H2 |
InChI Key |
IWOKCMBOJXYDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=S=O |
Origin of Product |
United States |
Synthetic Methodologies for Sulfine Generation
Oxidation-Based Routes for Sulfine Formation
One of the most direct and widely employed strategies for the generation of sulfines is the oxidation of compounds containing a thiocarbonyl (C=S) group. This approach leverages the susceptibility of the sulfur atom in the thiocarbonyl moiety to electrophilic attack by oxidizing agents.
The oxidation of various thiocarbonyl compounds, including thioketones, thioamides, and dithioesters, serves as a versatile method for this compound synthesis. The choice of oxidizing agent is crucial for the selective formation of the S-oxide without further oxidation to the corresponding S,S-dioxide (sulfene) or cleavage of the C=S bond.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly utilized for this transformation. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures to control the reactivity and prevent over-oxidation. The mechanism involves the electrophilic transfer of an oxygen atom from the peroxy acid to the sulfur atom of the thiocarbonyl group.
For instance, the oxidation of conjugated thioketones with m-CPBA has been shown to produce the corresponding conjugated sulfines as a mixture of (Z)- and (E)-stereoisomers. Similarly, dithioesters can be oxidized to yield sulfines, which can be useful intermediates in organic synthesis.
| Thiocarbonyl Compound | Oxidizing Agent | Resulting this compound |
|---|---|---|
| Conjugated Thioketone | m-CPBA | (Z)- and (E)-Conjugated this compound |
| Dithioester | Peroxy Acid | α-Alkoxycarbonyl this compound |
| Thiobenzophenone | m-CPBA | Diphenylthis compound |
The oxidation of thioureas is a complex process that can lead to a variety of products depending on the oxidant and reaction conditions. While the direct, high-yielding synthesis of stable sulfines from thioureas is not a commonly reported method, the intermediacy of this compound-like species has been suggested in certain reactions.
Generally, the oxidation of thioureas with reagents like hydrogen peroxide or halogens leads to the formation of formamidine (B1211174) disulfides, ureas, or sulfur oxides. The high reactivity of the nitrogen atoms in the thiourea (B124793) molecule often directs the course of the reaction away from the simple S-oxidation that would be required for this compound formation. In some enzymatic S-oxygenation reactions of N-substituted thioureas, the formation of sulfenic acids via transient this compound intermediates is proposed. However, for preparative organic synthesis, this is not a standard route to isolable sulfines.
Rearrangement-Based Synthetic Approaches
Rearrangement reactions provide elegant pathways to sulfines by restructuring molecular frameworks. These methods often proceed through reactive intermediates that rearrange to form the stable C=S=O moiety.
Hetero-Wolff Rearrangement of Diazomethyl Sulfoxides
The Hetero-Wolff rearrangement is a powerful method for the synthesis of α-oxo sulfines. This reaction is analogous to the classic Wolff rearrangement, where an α-diazoketone rearranges to a ketene (B1206846) intermediate. nih.govresearchgate.netresearchgate.net In the hetero-Wolff variant, an α-diazosulfoxide undergoes a similar transformation. The reaction is typically induced thermally, photochemically, or through metal catalysis (e.g., silver (I) or rhodium catalysis) to extrude dinitrogen gas (N₂). nih.govbirmingham.ac.uk This generates a transient sulfinyl carbene intermediate, which then undergoes a 1,2-rearrangement of the adjacent group to form the this compound. nih.gov The resulting α-oxo sulfines are often reactive and can be trapped in situ for further transformations, such as 1,3-dipolar cycloadditions. birmingham.ac.uk
The general mechanism involves the loss of nitrogen from the α-diazosulfoxide to create a carbene, which subsequently rearranges to yield the this compound product. nih.govresearchgate.net This method has been integral to the synthesis of various stable mono- and bicyclic α-diazosulfoxides, which serve as the precursors for these α-oxo sulfines. birmingham.ac.uk
| Precursor (α-Diazosulfoxide) | Reaction Conditions | Intermediate | Product (this compound) | Reference |
|---|---|---|---|---|
| Generic α-Diazosulfoxide | Thermal (Δ) or Photochemical (hν) | Sulfinyl Carbene | α-Oxo this compound | birmingham.ac.uk |
| Diazoacetophenone derivative | Silver (I) oxide (Ag₂O) | Silver-associated carbene | Phenylacetylthis compound | researchgate.net |
Vinylsulfenic Acid Tautomerization
Sulfines that possess an α-hydrogen capable of enethiolization can exist in equilibrium with their vinylsulfenic acid tautomers. chalmers.se This tautomerization represents a viable, though less direct, pathway for the formation or interception of sulfines. The process involves the migration of a proton from the α-carbon to the this compound oxygen, creating a C=C double bond and a sulfenic acid group (-SOH).
This equilibrium is particularly relevant in the context of intramolecular reactions. For instance, (allylsulfanyl)sulfines that can enethiolize undergo thermal intramolecular cyclization. The reaction proceeds through the initial tautomerization of the this compound to its vinylsulfenic acid form. This is followed by an intramolecular addition of the sulfenic acid moiety to the pendant allylic double bond, yielding products such as 2-alkylidene-1,3-dithiolane 1-oxides in good yields. chalmers.se This strategy effectively uses the transient vinylsulfenic acid as a reactive intermediate to achieve complex molecular architectures, demonstrating the synthetic utility of this tautomeric relationship. chalmers.se
Atom Transfer Reactions for this compound Synthesis
Atom transfer reactions involve the transfer of a specific atom or group from a donor molecule to a substrate. In the context of this compound synthesis, this would involve the transfer of a sulfur monoxide (SO) group.
Formal SO Transfer to N-Heterocyclic Carbenes
The direct synthesis of sulfines via a formal transfer of a sulfur monoxide (SO) moiety to an N-heterocyclic carbene (NHC) is not a well-established or widely reported methodology in chemical literature. While NHCs are known to react with various small molecules, including sulfur-containing compounds, their reaction is more commonly documented with sulfur dioxide (SO₂). N-heterocyclic carbenes readily form stable zwitterionic adducts with sulfur dioxide (NHC-SO₂). chalmers.se This reactivity highlights the ability of NHCs to activate SO₂, but it does not directly yield a this compound, which has the R₂C=S=O structure.
The generation and trapping of the highly reactive sulfur monoxide (SO) species is a subject of ongoing research, and various methods exist for its in-situ generation. beilstein-journals.org However, the specific application of trapping SO with an NHC to form a stable this compound product remains an area that is not extensively developed. The primary chemistry of NHCs with sulfur oxides revolves around the formation of adducts with more stable oxides like SO₂. nih.govchalmers.se
Specialized and Emerging Methodologies
Beyond classical approaches, specialized methods have been developed to access sulfines, particularly those that are difficult to prepare by other means.
Modified Peterson Reactions
The Peterson olefination is a well-known method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds. researchgate.netresearchgate.netcas.cn A powerful modification of this reaction provides an attractive route to sulfines. In this modified approach, an α-silyl carbanion reacts with sulfur dioxide (SO₂) instead of an aldehyde or ketone. rsc.org This method is particularly valuable as it allows for the synthesis of sulfines that are not accessible through traditional oxidation methods. rsc.org
The mechanism is analogous to the standard Peterson olefination. The α-silyl carbanion, typically generated by deprotonation of an alkylsilane, performs a nucleophilic attack on the sulfur atom of sulfur dioxide. This addition forms a transient α-silyl sulfinate intermediate. This intermediate then undergoes spontaneous elimination of a silyloxy group (R₃SiO⁻) to form the carbon-sulfur double bond of the this compound. The strong affinity of the oxygen anion for the silicon moiety drives this elimination, similar to the driving force in the conventional olefination reaction. beilstein-journals.org
| α-Silyl Carbanion Source | Reagent | Key Intermediate | Product (this compound) | Reference |
|---|---|---|---|---|
| (Trimethylsilyl)methyllithium | Sulfur Dioxide (SO₂) | α-trimethylsilyl methanesulfinate | This compound (H₂C=S=O) | rsc.org |
| Lithium bis(trimethylsilyl)methanide | Sulfur Dioxide (SO₂) | α-trimethylsilyl bis(trimethylsilyl)methanesulfinate | Bis(trimethylsilyl)this compound | rsc.org |
Flash Vacuum Thermolysis Routes
Flash Vacuum Thermolysis (FVT) has proven to be a powerful technique for the generation of highly reactive molecules that are otherwise difficult to isolate under standard laboratory conditions. This method involves the rapid heating of a precursor molecule in a high vacuum, which minimizes intermolecular reactions and allows for the characterization of the unimolecular decomposition products.
A notable application of FVT in the synthesis of sulfines is the generation of α-oxo sulfines through the thermal decomposition of 2,3-dihydro-1,4-oxathiin S-oxides. Seminal work in this area has demonstrated that these precursors undergo a retro-Diels-Alder reaction upon FVT to yield the corresponding α-oxo this compound and ethene.
The general reaction scheme is as follows:
Detailed research findings have elucidated the specific conditions required for these transformations. The thermolysis is typically carried out at temperatures ranging from 450 to 650 °C under high vacuum (10⁻⁴ to 10⁻² Torr). The products are then rapidly condensed on a cold surface (e.g., a liquid nitrogen-cooled finger) to prevent further decomposition or polymerization.
| Precursor (2,3-Dihydro-1,4-oxathiin S-oxide) | Generated α-Oxo this compound | Thermolysis Temperature (°C) | Pressure (Torr) | Yield (%) |
|---|---|---|---|---|
| 2-Phenyl-2,3-dihydro-1,4-oxathiin S-oxide | Benzoylthioformaldehyde S-oxide | 550 | 10⁻³ | Quantitative (by spectroscopy) |
| 2-Methyl-2,3-dihydro-1,4-oxathiin S-oxide | Acetylthioformaldehyde S-oxide | 500 | 10⁻³ | Quantitative (by spectroscopy) |
| 2,2-Dimethyl-2,3-dihydro-1,4-oxathiin S-oxide | Pivaloylthioformaldehyde S-oxide | 600 | 10⁻³ | Quantitative (by spectroscopy) |
The generated α-oxo sulfines are typically characterized in the gas phase by techniques such as photoelectron spectroscopy or trapped in an inert matrix at low temperatures for spectroscopic analysis (IR, UV-Vis). The yields are often determined spectroscopically due to the high reactivity of the products.
Continuous-Flow Generation Techniques
Continuous-flow chemistry has emerged as a valuable tool for the synthesis of unstable and reactive intermediates. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling transient species like sulfines.
While a direct, one-step continuous-flow synthesis of sulfines from stable precursors is not yet widely established, a plausible and promising approach involves a two-stage process: the in-situ generation of a thioaldehyde followed by its immediate oxidation to the corresponding this compound.
Stage 1: Continuous-Flow Generation of Thioaldehydes
The photochemical generation of thioaldehydes in a continuous-flow process has been successfully demonstrated. This method often involves the Norrish Type II fragmentation of phenacyl sulfides. The precursor solution is pumped through a photochemically transparent reactor (e.g., FEP tubing) and irradiated with a suitable light source (e.g., UV LEDs). The short residence times and efficient light penetration in the microreactor setup lead to high yields of the thioaldehyde while minimizing side reactions and polymerization.
Stage 2: In-Line Oxidation to Sulfines
The effluent from the first stage, containing the freshly generated thioaldehyde, can be directly channeled into a second reactor module for the oxidation step. Several oxidation methods compatible with continuous-flow setups could be employed. For instance, the introduction of an oxidant stream containing reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide could effect the transformation of the thioaldehyde to its S-oxide.
The precise control over stoichiometry and temperature in a continuous-flow system is crucial to prevent overoxidation to the corresponding sulfone.
| Thioaldehyde Precursor | Generated Thioaldehyde | Photochemical Reactor Conditions | Proposed Oxidant for this compound Formation | Key Advantages of Flow Technique |
|---|---|---|---|---|
| Phenylacyl sulfide (B99878) | Thiobenzaldehyde | UV irradiation (e.g., 365 nm) in a microreactor | m-CPBA in a separate stream | Safe handling of reactive thioaldehyde, precise control of oxidation |
| Acetone phenylacyl sulfide | Thioacetone | UV irradiation in a microreactor | Hydrogen peroxide with a catalyst | Minimization of thioaldehyde polymerization, potential for automation |
This tandem, continuous-flow approach offers a pathway for the controlled generation and subsequent reaction of sulfines, opening up new possibilities for their application in synthetic chemistry without the need for their isolation. The ability to telescope reaction steps, where the output of one reactor directly feeds into the next, is a significant advantage of this methodology.
Reactivity Profiles and Mechanistic Investigations of Sulfines
Cycloaddition Reactions of Sulfines Cycloaddition reactions involving sulfines can proceed through different modes, including [2+4], 1,3-dipolar, [2+2], and formal [2+3] cycloadditions, depending on the reaction partners and conditions.wikipedia.orgmagtech.com.cnresearchgate.netnih.govresearchgate.netnih.govSulfines can act as either the diene or dienophile component in these reactions.magtech.com.cn
Formal [2+3] Cyclization Reactions Formal [2+3] cyclization reactions involving sulfines have been explored as a strategy for synthesizing heterocyclic systems.researchgate.netmdpi.commdpi.comresearchgate.netFor example, a regioselective formal [2+3] cyclization reaction of α-keto sulfines, generated from the elimination of arylacyl sulfoxides, with thioamides has been developed for the synthesis of thiazole-5-thiones.mdpi.comThis approach allows for the direct formation of these heterocycles without the need for catalysts or additives.mdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sulfine (Sulfinylmethane) | 142407 |
| Dichlorothis compound | (Not found) |
| Z-chlorophenylthis compound | (Not found) |
| E-chlorophenylthis compound | (Not found) |
| 2,3-dimethyl-1,3-butadiene (B165502) | 7841 |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone S-oxide | (Not found) |
| Thiobenzophenone | 65331 |
| Sulfur dioxide | 1119 |
| Thiazole-5-thione | (Not found) |
Data Table: Examples of this compound Cycloaddition Reactions
| This compound Reactant | Cycloaddition Type | Co-reactant(s) | Product Type | Key Findings / Notes | Citation |
| Substituted sulfines | [2+4] | 1,3-dienes | Six-membered ring sulfoxides | Electron-withdrawing substituents increase dienophilicity; stereochemistry retained. researchgate.net | researchgate.net |
| Dichlorothis compound | [2+4] | 1,3-dienes | Six-membered ring sulfoxides | Very reactive dienophile. | researchgate.net |
| Z- & E-chlorophenylthis compound | [2+4] | 2,3-dimethyl-1,3-butadiene | Cycloadducts | Stereochemical configuration of this compound predominantly retained. | researchgate.net |
| Sulfines | 1,3-Dipolar | Diazoalkanes, nitrones, etc. | Heterocycles | Act as dipolarophiles. | magtech.com.cnresearchgate.net |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone S-oxide | [2+2] | Diaryl thioketones | Spiro-1,2,4-oxadithiolanes | Equilibrium reaction. | researchgate.net |
| α-keto sulfines | Formal [2+3] | Thioamides | Thiazole-5-thiones | Regioselective, no catalyst required. | mdpi.com |
Sulfines, compounds featuring a carbon-sulfur double bond with an oxygen atom attached to the sulfur (R₂C=S=O), are significant reactive intermediates in organic synthesis. Their unique electronic structure, characterized by a polar C=S bond and a sulfinyl oxygen, dictates a diverse reactivity profile, participating in various nucleophilic, electrophilic, and rearrangement reactions. magtech.com.cn
The reactivity of sulfines is largely governed by the electrophilic nature of the carbon atom and the sulfur atom, as well as the nucleophilic character of the oxygen atom. This dual electrophilic nature at different centers allows sulfines to engage in a variety of transformations. magtech.com.cn
Nucleophilic and Electrophilic Reactions at this compound Centers
Sulfines can react with both nucleophilic and electrophilic reagents, showcasing their amphoteric nature in chemical reactions. magtech.com.cn
Nucleophilic Attack on Sulfur and Carbon Atoms
Nucleophiles can attack either the sulfur or the carbon atom of the this compound functional group. Attack on the sulfur atom typically leads to the formation of sulfoxides, while attack on the carbon atom can result in the formation of new this compound compounds or other sulfur-containing species. magtech.com.cn The propensity for attack at either center can be influenced by the nature of the nucleophile and the substituents on the this compound. For instance, highly basic oxygen nucleophiles may favor attack at the carbon center. iupac.org
| Nucleophile Type | Preferred Attack Site | Typical Products |
| General Nucleophiles | Sulfur or Carbon | Sulfoxides, New Sulfines |
| Highly Basic O-Nucleophiles | Carbon | Various products |
Electrophilic Reactivity of Sulfines
Sulfines can also act as nucleophiles, reacting with electrophilic reagents. magtech.com.cn This behavior is often attributed to the oxygen atom or the electron density in the C=S π system. Sulfines can participate in cycloaddition reactions, acting as dienophiles or dipoles, to form heterocyclic products. magtech.com.cn
Rearrangement Reactions Involving this compound Intermediates
Sulfines are known to undergo various rearrangement reactions, often involving tautomerization or intramolecular processes. ru.nlresearchgate.netpsu.edunih.govtandfonline.comlibretexts.org These rearrangements can lead to the formation of different sulfur-containing functional groups or facilitate subsequent reactions.
Vinyl Sulfenic Acid Tautomerization
Sulfines with a hydrogen atom on the alpha-carbon can exist in equilibrium with their vinyl sulfenic acid tautomers. researchgate.netpsu.edutandfonline.comru.nl This tautomerization is particularly relevant for sulfines derived from species like those found in Allium species (e.g., the lachrymatory factor of onions, which is ethylthis compound, a tautomer of propenesulfenic acid). ru.nlpsu.edu While the equilibrium often favors the this compound form, irreversible reactions of the vinyl sulfenic acid can shift the equilibrium. psu.edu
Intramolecular Cyclizations
Vinyl sulfenic acid tautomers of sulfines can undergo intramolecular cyclization reactions if appropriately positioned functionalities are present. researchgate.netpsu.eduresearchgate.net For example, enethiolizable (allylsulfanyl)sulfines can cyclize via intramolecular addition of the sulfenic acid to an allylic double bond, yielding cyclic sulfoxides such as 2-alkylidene-1,3-dithiolane 1-oxides. researchgate.netpsu.edu This process involves the initial tautomerization of the this compound to the vinyl sulfenic acid, followed by the intramolecular addition. researchgate.netpsu.edu
| Starting this compound Structure | Intermediate Tautomer | Intramolecular Reaction | Product Class |
| Enethiolizable (allylsulfanyl)this compound | Vinyl Sulfenic Acid Tautomer | Intramolecular Addition | 2-alkylidene-1,3-dithiolane 1-oxides researchgate.netpsu.edu |
Dimerization and Decomposition Pathways
Sulfines can undergo self-reactions, including dimerization, and can also decompose under certain conditions, such as exposure to light or heat. magtech.com.cn The high reactivity of sulfines makes them susceptible to these processes. magtech.com.cn Decomposition pathways can be influenced by factors like temperature and the presence of light. magtech.com.cnnist.govopenresearchlibrary.orgrsc.org
| Reaction Type | Conditions | Outcome |
| Dimerization | Self-reaction | Formation of dimeric species magtech.com.cn |
| Decomposition | Sunlight or Heating | Desulfurization, breakdown products magtech.com.cn |
Catalytic Influence on this compound Reactivity
The reactivity of sulfines can be significantly influenced by the presence of catalysts. Both transition-metal complexes and organocatalysts have been shown to modulate this compound transformations, enabling various synthetic applications.
Transition-Metal Catalysis
Transition-metal catalysis plays a crucial role in facilitating reactions involving sulfur-containing compounds, including transformations where sulfines or related species might be involved as intermediates or substrates. While direct examples of transition-metal catalysis specifically on isolated sulfines are less commonly highlighted in the provided search results, the broader context of metal-catalyzed reactions of sulfur compounds offers relevant insights.
Transition metals such as palladium (Pd), nickel (Ni), copper (Cu), iron (Fe), ruthenium (Ru), and tungsten (W) have been employed in catalytic processes involving sulfur functionalities like sulfones and sulfides. For instance, transition-metal-catalyzed cross-coupling reactions of benzylic sulfone derivatives have seen significant advancements, utilizing Pd, Ni, and Cu catalysts. These reactions involve the activation of the C-SO2 bond, leading to the formation of new carbon-carbon bonds. Reactive intermediates, such as Cu-carbene complexes, have been identified as key species in sulfone activation. nih.gov The reactivity of sulfones in these cross-coupling reactions can be enhanced by introducing electron-withdrawing substituents. nih.gov
Transition metal sulfides themselves are also explored as catalysts, particularly in reactions like hydrodesulfurization (HDS) and oxygen evolution reactions (OER). mdpi.comacs.org The catalytic activity of layered transition-metal sulfides (TMS) is influenced by their electronic structure, with the d-band center of the metal site serving as a descriptor for catalytic activity and adsorption energies. stanford.eduresearchgate.net
Metal-containing ionic liquids have also been developed as catalysts for the oxidation of organic sulfides to sulfoxides or sulfones. frontiersin.orgnih.gov For example, tungstate-functionalized Brönsted acidic ionic liquids have been used for the selective aerobic oxidation of sulfides. frontiersin.orgnih.gov
While the search results primarily discuss sulfones and sulfides in the context of transition-metal catalysis, these studies provide a foundation for understanding how transition metals can interact with sulfur-containing functional groups, which can be extrapolated to potential catalytic effects on sulfines. The activation of C-S bonds and the modulation of reactivity through electronic and steric factors are key themes in these transformations.
Organocatalytic Modulation
Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative approach to modulating the reactivity of chemical compounds. While the direct organocatalytic transformation of isolated sulfines is not extensively detailed in the provided snippets, the application of organocatalysis in reactions involving sulfur ylides and the synthesis of sulfone-containing compounds highlights the potential for organocatalytic modulation in sulfur chemistry.
Organocatalysts have been successfully applied in various asymmetric transformations, including those involving sulfur functionalities. rsc.orgalfachemic.com Chiral sulfide (B99878) catalysts, although less developed compared to amine and phosphine (B1218219) catalysts, have shown effectiveness in asymmetric halocyclizations. rsc.org
Sulfur ylides, which can be related to this compound chemistry through certain reaction pathways, have been explored in organocatalytic transformations such as Corey-Chaykovsky cyclopropanations and insertion reactions. researchgate.netmdpi.com These reactions demonstrate the ability of organocatalysts to activate sulfur-containing intermediates and promote specific reaction pathways.
Recent work has also demonstrated the use of organocatalysis in the enantioselective construction of axially chiral sulfone-containing styrenes. acs.orgdicp.ac.cn This process involves asymmetric organocatalysis to achieve high enantioselectivity in the formation of complex molecules incorporating the sulfone moiety. acs.orgdicp.ac.cn
Organocatalysts can modulate reactivity through various mechanisms, including the formation of activated intermediates, hydrogen bonding, and control of transition state geometry. beilstein-journals.orguni-giessen.de The advantages of organocatalysts include their accessibility, lower toxicity, and metal-free nature. beilstein-journals.org
Although specific examples of organocatalysts acting directly on sulfines are not prominently featured, the successful application of organocatalysis in related sulfur-containing systems suggests a promising avenue for controlling this compound reactivity and selectivity in organic synthesis.
Spectroscopic Characterization Methodologies and Techniques
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the characteristic functional groups within a molecule by probing its vibrational modes. For sulfines, these methods are particularly useful for analyzing the S=O and C=S bonds.
Infrared spectroscopy has been employed to study the vibrational modes of sulfine (CH₂SO). Early investigations utilized techniques like flash vacuum pyrolysis and matrix isolation to generate and capture transient this compound for analysis. oup.com Detailed analysis of the IR spectrum of this compound has allowed for the assignment of fundamental vibrations. For instance, rotation-vibration bands for gas-phase this compound have been observed, with band center frequencies determined for specific vibrational modes. oup.comoup.com
Studies combining FT-IR and microwave spectroscopy have been particularly powerful for analyzing the rotation-vibration bands of transient molecules like this compound. oup.comoup.com This joint approach allows for the determination of molecular constants from the analysis of infrared band envelopes, which is often challenging for unstable species. oup.com
Reported IR data for this compound includes band center frequencies for the ν₅ and ν₉ modes at 1175.75 cm⁻¹ and 762.07 cm⁻¹, respectively. oup.com The agreement between observed and simulated band contours has helped confirm the assignment of these bands to this compound. oup.comoup.com While limited results on gas-phase IR spectra were initially available, matrix isolation studies allowed for the observation of all fundamental vibrations. oup.com
| Vibrational Mode | Frequency (cm⁻¹) | Method | Phase | Citation |
|---|---|---|---|---|
| ν₅ | 1175.75 | FT-IR/Microwave | Gas | oup.com |
| ν₉ | 762.07 | FT-IR/Microwave | Gas | oup.com |
| Fundamental | ~1170 | IR | Gas (tentative) | oup.com |
| Fundamental | ~760 | IR | Gas (tentative) | oup.com |
| Lowest Fundamental | 394 | IR | Matrix Isolated | oup.com |
| ν₂ (bending) | 1169, 1184, 1189 | IR | Solid H₂S | acs.org |
| ν₁ (symmetric stretch) | 2525, 2536 | IR | Solid H₂S | acs.org |
| ν₃ (asymmetric stretch) | 2548 | IR | Solid H₂S | acs.org |
Note: While some entries in the table pertain to solid hydrogen sulfide (B99878) (H₂S) acs.org, they are included to provide context for typical S-H and bending vibrations observed in related sulfur compounds characterized by IR spectroscopy.
NMR spectroscopy is a powerful technique for determining the connectivity and relative spatial arrangement of atoms within a molecule. For sulfines, ¹H, ¹³C, and particularly ¹⁷O and ³³S NMR can provide valuable structural information.
¹⁷O NMR has been used to study sulfines, and their chemical shifts (δ₀) are typically found at much lower fields compared to most other classes of S-O compounds. rsc.org These shifts exhibit high substituent sensitivity, characteristic of systems with significant π-bonding. rsc.org Comparison of E- and Z-isomers of o-methyldiaryl sulfines using ¹⁷O NMR has provided insights into their conformations in solution. rsc.org
³³S NMR is another relevant technique, although it is less commonly used due to the low natural abundance and low sensitivity of the ³³S nucleus, as well as its quadrupolar nature, which can lead to broad signals. mdpi.comhuji.ac.ilrsc.org Despite these challenges, ³³S NMR can provide characteristic chemical shifts for different sulfur functional groups, including sulfines. mdpi.comhuji.ac.il Studies on various sulfur compounds, including sulfides, sulfoxides, and sulfones, have established typical chemical shift ranges for these species. mdpi.comhuji.ac.il
NMR spectroscopy, in general, is a key technique for characterizing the structure and properties of sulfines. ontosight.ai
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pathways. This is valuable for identifying sulfines and understanding their stability and decomposition under vacuum or ionization conditions.
Collisional activation (CA) mass spectrometry has been applied to study ions related to this compound, such as [CH₃SO]⁺ and [CH₂SOH]⁺. acs.org The fragmentation patterns observed in CA mass spectra can help distinguish between different isomeric structures. acs.org For instance, the CA mass spectrum of m/z 63 ions generated from tetramethylene this compound showed characteristic peaks that helped identify the presence of the [CH₂SOH]⁺ structure. acs.org
Mass spectrometry is a standard analytical technique used in the characterization of sulfines. ontosight.ai It can provide the exact mass of the molecule, aiding in confirming its elemental composition.
X-ray Diffraction and Crystallography for Solid-State Structures
X-ray diffraction and crystallography are essential techniques for determining the precise three-dimensional arrangement of atoms in crystalline this compound compounds. This provides detailed information about bond lengths, bond angles, and molecular conformation in the solid state.
While sulfines can be reactive, X-ray structure determinations have been successfully carried out for certain this compound derivatives, particularly those that are crystalline and sufficiently stable. rsc.orgtandfonline.com These studies complement information obtained from other spectroscopic methods, providing a definitive picture of the molecular structure.
X-ray diffraction is a technique mentioned in the context of characterizing the structure and properties of sulfines. ontosight.ai It has also been widely used to examine the structures of various related sulfide compounds. researchgate.netaip.orgaps.orgmdpi.com
Electronic Spectroscopy (UV-Vis) in Reaction Monitoring
Electronic absorption spectroscopy, typically in the Ultraviolet-Visible (UV-Vis) region, provides information about the electronic transitions within a molecule. For sulfines, UV-Vis spectroscopy can be used to monitor reactions involving these compounds, as changes in electronic structure during a reaction are often reflected in changes in the UV-Vis spectrum.
Arene-free sulfines have been reported to show absorption bands in the UV region, for example, around 270 nm, while the presence of aryl substituents can shift the absorption to longer wavelengths, such as 329 nm. rsc.org The high extinction coefficients (e.g., ca. 10⁴) associated with these absorption bands indicate symmetry-allowed electronic transitions. rsc.org
UV-Vis spectroscopy is a relatively fast, simple, and inexpensive method for determining analyte concentrations and can be applied in reaction monitoring. ametekpi.com Changes in the UV-Vis spectrum over time can indicate the consumption of a reactant or the formation of a product that has a characteristic UV-Vis absorption profile. While some search results discuss UV-Vis of sulfides and sulfones in the context of their electronic properties and use in various applications mdpi.comresearchgate.netresearchgate.netsielc.combeilstein-journals.orgnih.gov, the principle of using UV-Vis to monitor reactions based on changes in absorption is applicable to sulfines as well, given their reported UV absorption characteristics. rsc.org
Advanced In Situ Spectroscopic Techniques for Transient Species
Matrix Isolation Spectroscopy
Matrix isolation spectroscopy is a powerful technique employed for the study of highly reactive or unstable chemical species, including transient intermediates like this compound (thiocarbonyl S-oxide) researchgate.netresearchgate.net. This method involves trapping the species of interest within a rigid, inert matrix material, typically a solid noble gas such as argon or neon, at cryogenic temperatures (around 10-20 K) researchgate.netresearchgate.net. The low temperature and inert environment effectively immobilize the guest molecules, preventing diffusion and subsequent bimolecular reactions, thereby increasing their effective lifetimes for spectroscopic investigation researchgate.netfu-berlin.de.
The matrix isolation technique, often coupled with methods for generating transient species in the gas phase, allows for the spectroscopic characterization of molecules that are too short-lived to be studied under normal conditions researchgate.net. Common generation methods used in conjunction with matrix isolation include pyrolysis and photolysis of suitable precursors nih.govacs.orgresearchgate.net.
For this compound and related thiocarbonyl S-oxides, matrix isolation has been successfully applied to obtain detailed spectroscopic data, primarily using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy acs.orgresearchgate.net. These spectroscopic fingerprints provide crucial information for identifying the isolated species and understanding their molecular structure and properties.
Infrared Spectroscopy:
Infrared spectroscopy is a widely used technique in matrix isolation studies of this compound. By trapping this compound in an inert matrix like solid argon at low temperatures, high-resolution vibrational spectra can be obtained acs.org. These spectra reveal characteristic absorption bands corresponding to the fundamental vibrational modes of the this compound molecule. Analysis of the frequencies and intensities of these bands allows for the assignment of specific molecular vibrations, such as the C=S and S=O stretching modes acs.org.
Research findings have demonstrated the utility of matrix isolation IR spectroscopy for the identification of this compound generated from various precursors. For instance, this compound has been identified as a product in the pyrolysis reactions of compounds like 1,3-dithietane (B8821032) 1-oxide and allyl methyl sulfoxide (B87167), with its presence confirmed by comparing the experimental IR spectra of the matrix-isolated products to known or calculated vibrational frequencies acs.org.
The low temperatures used in matrix isolation (e.g., 18 K in argon) lead to sharp spectral features, enabling detailed analysis of the vibrational structure acs.org. This is particularly important for transient species where gas-phase spectra might be broadened due to rotational congestion. The experimental IR spectra obtained from matrix-isolated this compound can also be compared with computed IR spectra from theoretical calculations to support spectral assignments and confirm the identity of the isolated species researchgate.net.
Ultraviolet-Visible Spectroscopy:
UV-Vis spectroscopy is another valuable tool used in conjunction with matrix isolation to study the electronic transitions of transient species like this compound researchgate.net. UV-Vis spectra of matrix-isolated this compound provide information about its electronic energy levels and can help in identifying the presence of the molecule based on its characteristic electronic absorption bands rsc.orgrsc.org.
Studies involving the photochemistry of thiocarbonyl S-oxides in matrices have utilized UV-Vis spectroscopy to monitor the formation and depletion of this compound and its photoproducts, such as oxathiiranes researchgate.net. While specific detailed UV-Vis data for the parent this compound in matrix isolation were not extensively detailed in the provided snippets, related transient sulfur species like the methylsulfinyl radical (CH3(O)S•) have been characterized by UV-Vis spectroscopy in argon matrices, showing absorption bands in the UV and visible regions attributed to electronic transitions rsc.org. This illustrates the applicability of the technique to transient sulfur species.
Generation of this compound in Matrix Isolation Experiments:
Generating the transient this compound molecule in situ before or during deposition of the matrix is crucial for matrix isolation studies. Several methods have been employed for this purpose:
Pyrolysis: High-vacuum flash pyrolysis of suitable precursors, such as 1,3-dithietane 1-oxide or allyl methyl sulfoxide, can generate this compound in the gas phase, which is then mixed with the matrix gas and deposited onto a cold window acs.org.
Photolysis: Photochemical reactions of precursor molecules, such as α-diazo sulfoxides, can lead to the formation of this compound via rearrangements like the hetero Wolff rearrangement researchgate.net. The photolysis is typically carried out directly within the cryogenic matrix after deposition of the precursor and matrix gas researchgate.net.
These generation methods, coupled with the isolating environment of the matrix, allow for the trapping and spectroscopic characterization of this compound before it undergoes further reactions.
Detailed Research Findings and Data:
Research has focused on obtaining detailed vibrational assignments for this compound using matrix isolation IR spectroscopy. Early studies reported limited infrared spectra of vapor-phase this compound, showing only the two strongest absorption bands acs.org. Matrix isolation techniques enabled the recording of more complete infrared spectra, leading to a proposed complete vibrational assignment acs.org.
While a comprehensive table of all reported IR frequencies for matrix-isolated this compound across various studies is beyond the scope of the provided snippets, the research indicates that detailed spectral data, including specific band positions and assignments, have been obtained and are consistent with previous studies and theoretical calculations acs.org. For example, studies on related sulfinyl radicals have reported specific IR band positions used for their identification in matrices rsc.org.
Computational and Theoretical Studies of Sulfines
Electronic Structure and Bonding Characteristics
Understanding the electronic structure and bonding within sulfines is fundamental to predicting their behavior. Computational methods allow for detailed analysis of electron distribution, orbital interactions, and the nature of the bonds involving the sulfur atom. Studies on related sulfur-containing functional groups, such as sulfonyl (-SO₂-) and sulfide (B99878) minerals, highlight the complexity and diversity of bonding involving sulfur, which can range from polar interactions to significant covalent character and even involve contributions from hyperconjugation researchgate.netgeologyscience.rursc.org.
Computational studies on sulfonyl groups, for instance, suggest that bonding interactions are highly polarized and can involve reciprocal n → σ* interactions where substituents on sulfur act as both donors and acceptors researchgate.net. This contrasts with traditional representations that might overemphasize d-orbital participation researchgate.net. These findings on related sulfur functionalities provide a framework for understanding the electronic environment around the sulfur in sulfines.
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of theoretical studies on molecular properties. Methods such as Density Functional Theory (DFT) and ab initio approaches are widely applied to determine optimized geometries, energies, and electronic properties of molecules acs.orgresearchgate.netrsc.orgscite.aimdpi.com. For sulfur compounds, these calculations can reveal details about bond lengths, bond angles, and charge distribution, which are critical for understanding reactivity and stability acs.orgresearchgate.netscite.ai.
Studies employing DFT have been used to investigate the conformational analysis of sulfur-containing molecules, identifying stable conformers and their relative energies researchgate.netscite.ai. The choice of functional and basis set is important for accurately describing the electronic structure, especially for systems involving third-row elements like sulfur acs.orgmdpi.com. High-level relativistic coupled cluster calculations have also been applied to study the electronic structure and bonding in sulfur-containing species, providing a more sophisticated treatment of electron correlation and relativistic effects which can be significant for heavier elements acs.org.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding bonding in terms of the combination of atomic orbitals to form molecular orbitals. Analysis of molecular orbitals, including their shapes, energies, and occupancy, can explain the observed electronic structure and predict potential reaction sites wikipedia.org. For sulfur compounds, MO theory helps to describe the nature of sulfur-ligand bonds and the involvement of sulfur's valence orbitals cdnsciencepub.comresearchgate.netreddit.comresearchgate.net.
Studies utilizing MO theory, sometimes in conjunction with Natural Bond Orbital (NBO) analysis, have been employed to investigate bonding in sulfonyl groups and other sulfur species researchgate.netcdnsciencepub.com. These analyses can quantify the contribution of different atomic orbitals to the molecular orbitals and assess the extent of charge transfer and hyperconjugative interactions researchgate.net. For molecules like hydrogen sulfide (H₂S), MO diagrams illustrate the formation of bonding and non-bonding orbitals involving sulfur's valence electrons reddit.comresearchgate.net. Applying these principles to sulfines would involve examining the molecular orbitals arising from the sulfur-carbon and sulfur-oxygen bonds, as well as the sulfur lone pairs.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for elucidating reaction mechanisms and characterizing transition states, providing insights that are often difficult to obtain experimentally acs.orgaip.orgnih.govmdpi.com. By calculating the energy profiles of proposed reaction pathways, computational studies can identify intermediates and transition states, determine activation energies, and predict reaction rates aip.orgnih.govmdpi.com.
For reactions involving sulfur compounds, computational studies have been used to investigate various processes, including atom transfer reactions and additions iastate.edursc.org. Transition state analysis involves locating and characterizing the highest energy point along a reaction pathway, which provides crucial information about the reaction barrier and the molecular rearrangements occurring during the transformation aip.orgnih.gov. Methods like the Intrinsic Reaction Coordinate (IRC) calculation can confirm that a located transition state connects the intended reactants and products nih.gov.
Computational studies have explored reaction mechanisms in various sulfur systems, such as the photooxidation of allyl methyl sulfide and the reactions of SO₂ with amino acid anions mdpi.comrsc.org. These studies often involve identifying pre-reactive complexes, transition states, and subsequent intermediates, allowing for a detailed understanding of the reaction coordinate and the factors influencing reactivity and selectivity mdpi.comrsc.org.
Stereochemical Predictions and Stereoelectronic Effects
Computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions and understanding the influence of stereoelectronic effects frontiersin.orgrsc.orgacs.orgacs.orgnih.gov. Stereoelectronic effects arise from the interaction of electronic orbitals in specific spatial arrangements, influencing molecular conformation, stability, and reactivity acs.orgacs.orgfigshare.comnih.gov.
Studies on sulfur-containing rings and carbanions adjacent to sulfur functionalities have demonstrated the importance of stereoelectronic effects, such as n → σ* interactions, in influencing stability and conformation acs.orgacs.orgfigshare.comnih.gov. Computational methods, including DFT and NBO analysis, have been used to quantify these interactions and correlate them with observed stereochemical preferences acs.orgacs.orgfigshare.comnih.gov. For example, interactions where a carbanion lone pair is antiperiplanar to a S-O bond have been shown to have significant stabilizing effects acs.orgfigshare.comnih.gov.
Computational prediction of stereochemistry is also widely applied in determining the absolute and relative configurations of chiral molecules, often by comparing calculated spectroscopic properties (like NMR shifts or optical rotation) with experimental data frontiersin.orgacs.orgacs.org. These methods can be extended to chiral sulfines to predict their stereochemistry and understand the factors governing stereoisomer formation and interconversion.
Prediction of Novel Sulfine Structures and Reactivities
Computational methods contribute to the prediction of novel molecular structures and their potential reactivities acs.orguspex-team.org. By exploring potential energy surfaces and evaluating the stability of hypothetical molecules, computational studies can suggest the feasibility of synthesizing new compounds, including novel this compound structures researchgate.netuspex-team.org.
Furthermore, computational approaches can be used to predict the reactivity of compounds towards various reagents or in different reaction environments amazonaws.comacs.org. This can involve calculating parameters such as reaction energies, activation barriers, and regioselectivity, guiding experimental design and the search for new chemical transformations amazonaws.comacs.org. While specific studies on predicting novel sulfines were not prominently found, the general methodologies for structure and reactivity prediction using DFT and other computational techniques are directly applicable to the design and investigation of new this compound compounds researchgate.netacs.orguspex-team.orgamazonaws.comacs.org. Conformational analysis and the prediction of thermodynamic properties for known sulfur compounds provide a basis for predicting the behavior of novel analogs researchgate.net.
Applications of Sulfines in Advanced Organic Synthesis
Synthesis of Heterocyclic Compounds
Sulfines are widely employed in the synthesis of various heterocyclic systems. magtech.com.cnresearchgate.net Their participation in cycloaddition reactions, both as dienophiles and dipoles, provides efficient routes to a variety of cyclic structures containing sulfur and other heteroatoms. magtech.com.cnresearchgate.net
Sulfur-Containing Heterocycles
Sulfines are key precursors for the synthesis of a range of sulfur-containing heterocycles. researchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comscielo.brresearchgate.net Their cycloaddition reactions with 1,3-dienes are a well-documented method for forming six-membered ring sulfoxides, specifically dihydropyran S-oxides. researchgate.netresearchgate.netresearchgate.nettandfonline.com Electron-withdrawing substituents on the sulfine can enhance their reactivity as dienophiles in these [4+2] cycloadditions. researchgate.netresearchgate.net The stereochemistry of the starting this compound is often retained in the cycloadduct, indicating a concerted reaction mechanism. researchgate.netresearchgate.net
Sulfines can also act as dipoles or dipolarophiles in cycloaddition reactions to generate various heterocyclic products. magtech.com.cnresearchgate.net For instance, α-oxo sulfines, derived from α-methylene ketones or silyl (B83357) enol ethers, readily undergo cycloaddition reactions with dienes to yield sulfur-containing heterocycles. tandfonline.comtandfonline.com
Thiazole (B1198619) and Related Systems
Sulfines have been utilized in the synthesis of thiazole and related heterocyclic systems. researchgate.net Novel annulation reactions involving this compound intermediates have been developed for the regioselective synthesis of thiazole-5-thiones. researchgate.net This strategy involves the in situ generation of α-keto sulfines, followed by a regioselective formal [2+3] cyclization reaction with thioamides. researchgate.net This approach is notable for its step-economic, one-pot nature, proceeding through a sequence of this compound generation, nucleophilic attack or [3+2] cycloaddition, formation of dithioate skeletons, and intramolecular cyclization. researchgate.net
Thiazoles themselves are five-membered heterocycles containing both sulfur and nitrogen and are found in numerous natural and synthetic pharmacologically active compounds, including the vitamin thiamine. wikipedia.orgijper.org While traditional methods like the Hantzsch thiazole synthesis involve haloketones and thioamides, the use of this compound intermediates offers alternative routes to these important scaffolds. wikipedia.org
Dihydropyran S-Oxides
Dihydropyran S-oxides are a class of six-membered cyclic sulfoxides that can be synthesized through the cycloaddition of sulfines with 1,3-dienes. researchgate.nettandfonline.com This Diels-Alder type reaction is a significant application of sulfines in heterocyclic synthesis. researchgate.netresearchgate.netresearchgate.net Hydrolytically sensitive sulfines can be trapped with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form stable dihydropyran S-oxides. researchgate.netresearchgate.netru.nl The stereochemical information of the this compound is typically preserved in the dihydropyran S-oxide product, consistent with a concerted [4+2] cycloaddition mechanism. researchgate.netresearchgate.nettandfonline.comru.nl Chiral sulfines have been shown to participate in asymmetric cycloaddition reactions with dienes, leading to dihydropyran S-oxides with high diastereoselectivity. tandfonline.com
Formation of Organosulfur Scaffolds
Sulfines contribute to the formation of various organosulfur scaffolds beyond simple heterocycles. researchgate.netresearchgate.net Their reactivity allows for the construction of complex molecules containing sulfur in different oxidation states and environments. rsc.org The use of this compound intermediates in annulation reactions, such as the synthesis of thiazole-5-thiones, exemplifies their role in building intricate sulfur-containing frameworks. researchgate.net
Organosulfur compounds are prevalent in nature and possess diverse biological activities. rsc.orgjchemrev.comjmchemsci.com The development of efficient methods for constructing organosulfur scaffolds is an active area of research, and sulfines provide valuable tools in this endeavor. ncl.res.innih.gov Strategies involving C-S bond formation are crucial, and sulfines, as reactive intermediates, can facilitate these transformations. ncl.res.in
Polymer and Functional Materials Chemistry
Sulfines have potential applications in the field of polymer and functional materials chemistry. researchgate.netontosight.aislideshare.net While specific detailed research findings on the direct incorporation of sulfines into polymers or functional materials are less extensively covered in the provided abstracts, their reactive nature suggests potential utility. Sulfines, or compounds derived from this compound chemistry, could potentially be used as monomers or intermediates in the synthesis of polymers with tailored properties due to the presence of the sulfur and oxygen functionalities. ontosight.ai Organosulfur compounds in general find applications as inhibitors of polymerization and stabilizers of polymer materials. jchemrev.com The unique structural features and reactivity of sulfines could be explored for developing new materials with specific electronic, optical, or thermal properties. ontosight.ai
Emerging Research Directions and Future Outlook in Sulfine Chemistry
Development of New Asymmetric Synthetic Strategies Utilizing Chiral Sulfines
The development of asymmetric synthetic strategies is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically enriched compounds crucial for pharmaceuticals, agrochemicals, and advanced materials. While chiral sulfinyl compounds like sulfoxides and sulfoximines have been extensively explored as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis acs.orgnih.govacs.orgorganic-chemistry.orgrsc.orgrsc.orgresearchgate.netmedcraveonline.commdpi.com, the direct utilization of chiral sulfines in asymmetric transformations is an emerging area.
Recent efforts have focused on the stereoselective synthesis of sulfines themselves and their subsequent application in asymmetric reactions. For instance, stereoselective methods for the preparation of Z-sulfines have been reported, often involving the oxidation of organic trithiocarbonates researchgate.net. These stereodefined sulfines can then be employed in cycloaddition reactions, where the stereochemistry of the sulfine can influence the diastereoselectivity of the product researchgate.netresearchgate.netresearchgate.net. The transient nature of E-sulfines formed upon heating Z-sulfines has also been investigated in cycloaddition reactions, demonstrating the potential for stereochemical control researchgate.net.
A notable recent development highlights a novel application of this compound species in selective, metal-mediated macrocyclization of unprotected peptides in aqueous or biological contexts au.dk. This approach utilizes a gaseous sulfonyl chloride derived reagent and involves this compound species, suggesting a potential avenue for asymmetric peptide synthesis if chiral catalysts or chiral this compound precursors are employed au.dk. This represents an unprecedented application of sulfines in a complex biological setting, opening possibilities for the asymmetric synthesis of cyclic peptides with defined topologies au.dk.
The exploration of chiral sulfines as transient chiral auxiliaries or reactive intermediates generated from chiral precursors is another promising direction. For example, α-oxo sulfines generated from α-diazosulfoxides via hetero-Wolff rearrangement have been utilized in 1,3-dipolar cycloadditions ucc.ie. If chiral α-diazosulfoxides are employed, this strategy could lead to the asymmetric synthesis of complex heterocyclic compounds ucc.ie.
Future research in this area is likely to focus on:
Developing more efficient and general methods for the enantioselective synthesis of chiral sulfines.
Exploring the use of chiral sulfines as reactive intermediates in various asymmetric transformations, such as cycloadditions, additions to multiple bonds, and rearrangements.
Investigating chiral catalysts capable of inducing asymmetry in reactions involving achiral or racemic sulfines.
Applying chiral this compound chemistry to the synthesis of biologically active molecules and chiral materials.
Exploration of Unprecedented Reactivity and Transformations
Sulfines are known for their high reactivity, primarily attributed to the polarized S=O bond, which makes them susceptible to nucleophilic attack and enables their participation in various cycloaddition and rearrangement reactions researchgate.netresearchgate.netontosight.ai. While the fundamental reactivity of sulfines, such as Diels-Alder type cycloadditions and nucleophilic additions, is well-established researchgate.netresearchgate.net, the exploration of unprecedented transformations continues to be an active research area.
Recent studies in sulfur chemistry have uncovered unusual reaction pathways that could inspire the discovery of new this compound transformations. For instance, unprecedented nucleophile-promoted 1,7-S or Se shift reactions have been observed under Pummerer reaction conditions involving sulfinylmethylpyrroles beilstein-journals.orgbeilstein-journals.org. Although these specific examples involve sulfinyl groups rather than the this compound functionality itself, they demonstrate the potential for complex rearrangements and migrations in sulfur-containing systems under specific conditions beilstein-journals.orgbeilstein-journals.org. Another unusual transformation reported is the spontaneous oxidation of a sulfide (B99878) in zeolite, involving an unprecedented reaction of a sulfide radical cation with molecular oxygen rsc.org. These findings in related sulfur species highlight the potential for discovering novel reactivity modes for sulfines under unconventional conditions or in unique environments.
The inherent reactivity of the this compound C=S=O group allows for diverse reaction pathways, including:
Cycloaddition Reactions: Sulfines can act as dienophiles or dipolarophiles in [4+2] and [3+2] cycloadditions, respectively, providing access to various cyclic and heterocyclic structures researchgate.netresearchgate.net. The stereochemistry of the this compound can influence the outcome of these reactions researchgate.net.
Nucleophilic Additions: The electrophilic carbon and sulfur atoms in the this compound group are prone to nucleophilic attack, leading to the formation of sulfoxides or other sulfur-containing compounds researchgate.net.
Rearrangements: Sulfines can undergo various rearrangements, such as thermal or photochemical isomerization between E and Z isomers, and can be involved as intermediates in more complex rearrangements like the hetero-Wolff rearrangement researchgate.netucc.ie.
Future research will likely focus on:
Discovering entirely new reaction classes for sulfines beyond the known cycloadditions and additions.
Investigating this compound reactivity under novel catalytic conditions, including transition metal catalysis and organocatalysis.
Exploring cascade and domino reactions where sulfines are key intermediates, leading to the rapid construction of molecular complexity.
Studying the reactivity of sulfines in unconventional media or under extreme conditions.
Integration of Advanced Spectroscopic and Computational Tools
Advanced spectroscopic and computational tools are indispensable for understanding the structure, reactivity, and reaction mechanisms of sulfines. These tools provide crucial insights that complement experimental studies and guide the design of new transformations.
Spectroscopic Tools: Various spectroscopic techniques are employed to characterize sulfines and study their reactions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is essential for determining the structure and purity of sulfines and monitoring reactions involving them ontosight.aibeilstein-journals.org. 33S NMR can provide specific information about the sulfur atom's environment researchgate.net.
IR Spectroscopy: Infrared (IR) spectroscopy helps identify the characteristic S=O stretching vibration in sulfines ucalgary.cacdnsciencepub.comtandfonline.com.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions in sulfines, particularly conjugated systems researchgate.netucalgary.cacdnsciencepub.comtandfonline.com. Photoisomerization of sulfines has been studied using UV-Vis spectroscopy researchgate.net.
Mass Spectrometry and X-ray Crystallography: Mass spectrometry is used to determine the molecular weight and fragmentation patterns of sulfines, while X-ray crystallography provides definitive solid-state structural information ontosight.aibeilstein-journals.org.
Computational Tools: Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, plays a vital role in understanding this compound chemistry at a molecular level researchgate.netacs.orgaip.orgresearchgate.netmdpi.com.
Structure and Stability: DFT and ab initio calculations are used to determine the optimized geometries, electronic structures, and relative stabilities of sulfines and their isomers researchgate.net. Discrepancies in calculated enthalpies of formation for simple sulfines have been addressed using these methods researchgate.net.
Reaction Mechanisms: Computational methods are powerful tools for elucidating reaction pathways, transition states, and energy barriers for this compound transformations, such as cycloadditions and rearrangements beilstein-journals.orgnih.gov. DFT calculations have been used to study the mechanisms of reactions involving sulfinyl compounds, providing insights into observed stereoselectivity beilstein-journals.org.
Spectroscopic Property Prediction: Computational methods can also be used to predict spectroscopic parameters, aiding in the assignment of experimental spectra.
The integration of these tools allows for a deeper understanding of this compound behavior, from their intrinsic electronic properties to their complex reaction mechanisms. Future research will continue to leverage these tools for:
Predicting the reactivity and selectivity of new this compound species.
Designing catalysts and reaction conditions for specific this compound transformations.
Investigating the properties of transient or highly reactive this compound intermediates that are difficult to characterize experimentally.
Developing computational models to predict the behavior of sulfines in complex environments, such as biological systems or materials.
Interdisciplinary Connections and Applications Beyond Traditional Organic Chemistry
While sulfines are primarily studied within the realm of organic chemistry, their unique properties and reactivity offer potential for applications in various interdisciplinary fields.
One notable connection is in medicinal chemistry and biology . Although sulfines themselves are highly reactive, they can serve as valuable intermediates or precursors for the synthesis of bioactive molecules ontosight.ai. For example, this compound (Z)-propanethial S-oxide is the lachrymatory factor of onion, illustrating a natural occurrence and biological effect of a simple this compound researchgate.netscispace.com. The recent application of this compound species in the metal-mediated macrocyclization of unprotected peptides in aqueous conditions highlights their potential utility in chemical biology for modifying biomolecules au.dk. This opens avenues for developing new methods for peptide stapling, cyclization, or conjugation with potential therapeutic applications.
In materials science , sulfines and related sulfur compounds are finding applications. While the search results primarily discuss the use of other sulfur compounds like zinc sulfide and nickel cobalt sulfides in electronics and materials noahchemicals.comrsc.org, the inherent reactivity of the this compound group suggests potential for their incorporation into polymers or other materials as reactive handles or structural components. The use of sulfines in the development of new materials such as polymers and dyes has been mentioned ontosight.ai.
Furthermore, the study of sulfines connects to environmental chemistry and agricultural chemistry . Sulfur compounds are prevalent in the environment, and understanding the chemistry of species like sulfines can be relevant to studying atmospheric processes or the fate of sulfur-containing pollutants. In agriculture, while elemental sulfur is used as a pesticide researchgate.net, the potential for designing novel agrochemicals based on the this compound structure or utilizing this compound chemistry for their synthesis could be explored.
The interdisciplinary nature of this compound research is expected to grow, with future directions including:
Developing this compound-based probes or reagents for biological studies.
Exploring the use of this compound chemistry in the synthesis of novel polymers, functional materials, or nanomaterials.
Investigating the role of sulfines in atmospheric chemistry or other environmental processes.
Designing new agrochemicals or fine chemicals utilizing efficient this compound-mediated synthetic routes.
Q & A
Q. What are the established methods for synthesizing sulfine in laboratory settings?
this compound (H₂CSO) is synthesized via controlled pyrolysis of dimethyl sulfoxide (DMSO) or its dimer. Key steps include:
- Pyrolysis conditions : Thermal decomposition under inert atmospheres, with rapid quenching to stabilize the transient species.
- Characterization : Fourier-transform infrared (FTIR) spectroscopy identifies this compound-specific absorption bands (e.g., S=O and C=S stretches). Low-resolution FTIR is commonly used for initial detection .
- Isolation challenges : Due to this compound’s instability, cryogenic trapping or in-situ spectroscopic analysis is preferred.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- FTIR spectroscopy : Primary tool for identifying vibrational modes. For example, H₂CSO exhibits distinct S=O stretching frequencies between 1100–1200 cm⁻¹ .
- Jet-cooled spectroscopy : Enhances resolution by reducing rotational broadening. A rotational temperature of ~3 K is ideal for detailed analysis, achievable via pulsed jet systems .
- REMPI (Resonantly Enhanced Multi-Photon Ionization) : Useful for studying non-fluorescent species in gas-phase experiments when coupled with time-of-flight mass spectrometry .
Q. How can researchers ensure sample purity and avoid contamination during this compound synthesis?
- Pre-synthesis protocols : Purify precursors (e.g., DMSO) via distillation or chromatography.
- In-situ monitoring : Use real-time FTIR to track reaction progress and byproduct formation.
- Post-synthesis validation : Elemental analysis and high-resolution mass spectrometry (HRMS) confirm molecular composition. For purity, gas chromatography (GC) paired with spectroscopic methods is recommended .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
- Cross-validation : Combine FTIR with microwave spectroscopy or quantum chemical calculations (e.g., density functional theory, DFT) to assign vibrational/rotational transitions accurately.
- Error analysis : Quantify instrumental uncertainties (e.g., laser wavelength calibration in FTIR) and environmental factors (e.g., temperature fluctuations).
- Reproducibility checks : Replicate experiments under varying conditions (e.g., pressure, precursor ratios) to isolate anomalies .
Q. What strategies ensure reproducibility in this compound studies, given its transient nature?
- Detailed procedural documentation : Report exact pyrolysis conditions (temperature gradients, quenching rates), instrument settings (FTIR resolution, scan intervals), and calibration methods.
- Standardized data reporting : Use platforms like the Beilstein Archives to share raw spectral data and synthesis protocols.
- Collaborative verification : Partner with independent labs to validate findings using shared methodologies .
Q. What are the challenges in obtaining rotational spectra for this compound, and how can they be addressed?
- Jet cooling limitations : Achieving rotational temperatures ≤3 K requires optimized nozzle designs and carrier gas mixtures (e.g., argon/helium).
- Spectral congestion : High-resolution cavity-enhanced techniques or double-resonance methods can disentangle overlapping transitions.
- Computational support : Simulate spectra using programs like PGOPHER to guide experimental assignments .
Q. How can researchers identify gaps in existing this compound literature?
- Systematic reviews : Use databases like SciFinder or Reaxys to map published studies on this compound’s reactivity, stability, and spectroscopic profiles.
- Meta-analysis : Compare theoretical predictions (e.g., DFT-calculated bond angles) with experimental data to highlight discrepancies.
- Hypothesis-driven gaps : Probe understudied areas like this compound’s role in atmospheric chemistry or its dimerization kinetics .
Q. How do theoretical and experimental data discrepancies in this compound studies inform future research?
- Case example : If DFT simulations predict a vibrational frequency at 1150 cm⁻¹, but FTIR observes 1175 cm⁻¹, investigate basis set limitations or anharmonic corrections.
- Iterative refinement : Adjust computational models (e.g., including solvent effects or higher-level electron correlation) and design experiments to test revised hypotheses .
Methodological Frameworks for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
